molecular formula C28H29NO6S B11612113 Tetrahydrofuran-2-ylmethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Tetrahydrofuran-2-ylmethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11612113
M. Wt: 507.6 g/mol
InChI Key: IHNLWQHAPDVLCN-UHFFFAOYSA-N
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Description

Tetrahydrofuran-2-ylmethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of Tetrahydrofuran-2-ylmethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps. One common synthetic route includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. The reaction typically involves the use of palladium catalysts and boron reagents .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in free radical bromination at the benzylic position . Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetrahydrofuran-2-ylmethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications. It is used in the development of new materials for organic solar cells (OSCs) due to its unique electronic properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it can act as a donor-type material with a deep highest-occupied molecular orbital (HOMO) level, which is beneficial for high-performance OSCs . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tetrahydrofuran-2-ylmethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds such as 4-(Tetrahydrofuran-2-ylmethoxy)benzamide and thiophene-2-boronic acid pinacol ester . These compounds share some structural similarities but differ in their specific functional groups and applications. The unique combination of functional groups in this compound makes it particularly valuable for certain applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C28H29NO6S

Molecular Weight

507.6 g/mol

IUPAC Name

oxolan-2-ylmethyl 4-(4-methoxycarbonylphenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H29NO6S/c1-16-24(28(32)35-15-20-5-3-11-34-20)25(17-7-9-18(10-8-17)27(31)33-2)26-21(29-16)13-19(14-22(26)30)23-6-4-12-36-23/h4,6-10,12,19-20,25,29H,3,5,11,13-15H2,1-2H3

InChI Key

IHNLWQHAPDVLCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=C(C=C4)C(=O)OC)C(=O)OCC5CCCO5

Origin of Product

United States

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